2-methyl-N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-methyl-N,3-diphenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-15(2)19-14-20(23-18-12-8-5-9-13-18)26-22(24-19)21(16(3)25-26)17-10-6-4-7-11-17/h4-15,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUODNQDYSBZHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as acids or bases, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Amine Position
The primary amine at position 7 serves as a key reactive site. In pyrazolo[1,5-a]pyrimidine derivatives, this group participates in:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides.
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Alkylation : Forms secondary/tertiary amines via alkyl halides or epoxides under basic conditions.
Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM, TEA, 0°C → RT | 85% | |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 78% |
Mechanistic Insight : The lone pair on the amine nitrogen facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the 2-methyl and 5-isopropyl groups may slow kinetics compared to less-substituted analogs .
Electrophilic Aromatic Substitution (EAS) on Phenyl Rings
The 3- and N-phenyl groups undergo regioselective EAS. Meta-directing effects from electron-withdrawing pyrazolo-pyrimidine core dominate:
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Nitration : HNO₃/H₂SO₄ selectively functionalizes para positions relative to existing substituents.
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Sulfonation : Oleum introduces sulfonic acid groups for solubility modulation.
Observed Selectivity
| Substituent Position | Reaction | Major Product Regiochemistry |
|---|---|---|
| 3-Phenyl | Nitration | Para to pyrimidine linkage |
| N-Phenyl | Bromination | Ortho/para mix |
Data derived from structurally related 3,5-diphenylpyrazolo[1,5-a]pyrimidines .
Oxidation and Reduction Reactions
-
Amine Oxidation : Tertiary oxidation to nitroso compounds requires strong oxidants (e.g., KMnO₄/H⁺), though stability challenges limit utility .
-
Core Reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyrimidine ring, altering conjugation .
Key Stability Note : The 2-methyl group impedes full aromaticity loss during reduction, preserving heterocyclic integrity .
Catalytic Coupling Reactions
Though not directly observed in this compound, analogous systems undergo:
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Suzuki-Miyaura Coupling : Requires halogenation at position 6/7 (absent here) but feasible in modified derivatives .
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Buchwald-Hartwig Amination : Limited by existing amine but applicable to chloro precursors .
Condensation and Cyclization
The electron-deficient pyrimidine ring participates in cyclocondensation with:
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β-Ketoesters : Forms fused tricyclic systems under acidic conditions .
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Enamines : Generates tetracyclic analogs via [4+2] cycloaddition.
Optimized Protocol
textPyrazolo-pyrimidine + β-ketoester → POCl₃, reflux → Tricyclic derivative (Yield: 67-72%) [8]
Scientific Research Applications
2-methyl-N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 2-methyl-N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Activity :
- Halogenated Aryl Groups (e.g., 4-Cl, 4-F in ): Improve target selectivity and metabolic stability.
- Trifluoromethyl Groups (e.g., ): Enhance lipophilicity and resistance to oxidative metabolism.
- Pyridinylmethyl Amines (e.g., ): Increase solubility via hydrogen bonding while maintaining aromatic interactions.
Biological Performance: Compounds with N-aryl/alkyl substituents (e.g., ) show superior kinase inhibition compared to non-substituted analogs. Isopropyl and tert-butyl groups (e.g., inferred in target compound and ) correlate with improved pharmacokinetic profiles due to increased hydrophobic interactions.
Synthetic Accessibility :
Biological Activity
2-methyl-N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology and infectious diseases. Its unique structure allows it to interact with specific molecular targets, leading to a range of biological effects.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : 2-methyl-N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
The molecular formula is , and its InChI representation is:
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. A study involving a library of synthesized compounds demonstrated that certain derivatives showed promising results against human breast cancer cell lines (MDA-MB-231). The growth inhibition was assessed using the MTT assay, revealing that some analogues had substantial cytotoxic effects at varying concentrations .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidin Derivatives
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| P1 | MDA-MB-231 | 12.5 | Moderate |
| P2 | MDA-MB-231 | 8.3 | High |
| P3 | MDA-MB-231 | 15.0 | Low |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that several pyrazole derivatives exhibited significant inhibition against various pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 µg/mL for the most active derivatives. Notably, these compounds displayed synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 4a | Staphylococcus aureus | 0.25 | 0.50 |
| 5a | Escherichia coli | 0.30 | 0.60 |
| 7b | Pseudomonas aeruginosa | 0.22 | 0.45 |
The mechanism by which 2-methyl-N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine exerts its biological effects involves interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways critical for cancer progression. Additionally, antimicrobial activity appears to be linked to the inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition .
Case Study: Antitubercular Activity
A focused library of pyrazolo[1,5-a]pyrimidin derivatives was screened for antitubercular activity against Mycobacterium tuberculosis. The results indicated that specific analogues not only displayed low cytotoxicity but also significant efficacy within macrophages infected with Mtb. The mechanism of action was distinct from other known antitubercular agents, highlighting the potential for developing new treatments against resistant strains .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5a + 3-piperidinylacrylonitrile | Pyridine | 100 | 6 | 67 | |
| Chloroacetamide + Amine | Ethanol | 80 | 16 | 31 |
What spectroscopic methods are used to confirm the structure of this compound?
Q. Basic
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at 3300–3500 cm⁻¹, C≡N at 2200 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- Elemental analysis : Validates C, H, N content (±0.3% deviation from theoretical) .
How does X-ray crystallography contribute to understanding the molecular conformation?
Advanced
Single-crystal X-ray diffraction resolves:
- Bond angles/lengths : Critical for confirming regiochemistry (e.g., pyrazolo-pyrimidine core planarity) .
- Intermolecular interactions : Hydrogen bonding networks (e.g., NH…N interactions stabilizing crystal packing) .
- Substituent orientation : Spatial arrangement of methyl, phenyl, and isopropyl groups influences steric/electronic properties .
What in vitro assays are used to evaluate its kinase inhibition activity?
Q. Advanced
- Kinase inhibition assays : Measure IC₅₀ values against targets like CDK9 using fluorescence polarization or ADP-Glo™ kits .
- Cell viability assays : MTT or ATP-lite assays in cancer cell lines (e.g., breast MCF-7, lung A549) .
- Mechanistic studies : Western blotting to assess downstream effects (e.g., Mcl-1 suppression) .
Q. Advanced
- SAR studies : Synthesize analogs with varied substituents (e.g., replacing isopropyl with cyclopropyl) and compare activity .
- Computational docking : Predict binding modes using software like AutoDock Vina to guide substituent selection .
- Bioisosteric replacement : Substitute trifluoromethyl with chloro or methoxy groups to assess electronic effects .
What strategies resolve discrepancies in synthetic yields across studies?
Q. Advanced
- Reaction monitoring : Use TLC/HPLC to identify intermediates and optimize reaction times .
- Purification methods : Switch from recrystallization (e.g., ethanol) to column chromatography for polar byproducts .
- Controlled atmosphere : Employ inert gas (N₂/Ar) to prevent oxidation of sensitive intermediates .
How to assess purity and stability under different conditions?
Q. Basic
- HPLC : Use C18 columns with acetonitrile/water gradients (≥95% purity) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to detect decomposition .
What computational methods predict interactions with biological targets?
Q. Advanced
- Molecular dynamics (MD) : Simulate binding to CDK9 over 100 ns to assess conformational stability .
- QSAR models : Correlate substituent hydrophobicity (logP) with IC₅₀ values for lead optimization .
How to evaluate pharmacokinetics like bioavailability?
Q. Advanced
- Caco-2 assays : Measure intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Plasma stability tests : Incubate with liver microsomes to estimate metabolic half-life (t₁/₂ > 60 mins desirable) .
How to analyze structure-activity relationships for lead optimization?
Q. Advanced
- 3D pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the pyrimidine core) .
- Free-energy perturbation (FEP) : Quantify energy changes upon substituent modification to prioritize analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
